molecular formula C8H18O B196117 2-(tert-Butoxy)butane CAS No. 32970-45-9

2-(tert-Butoxy)butane

Cat. No. B196117
CAS RN: 32970-45-9
M. Wt: 130.23 g/mol
InChI Key: WMZNUJPPIPVIOD-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)butane is a chemical compound with the molecular formula C8H18O . It has a molecular weight of 130.2279 .


Synthesis Analysis

The synthesis of 2-(tert-Butoxy)butane involves several steps. One method involves the use of copper(I)-catalyzed oxidation/tert-butoxylation of aryl olefins with TBHP . Another method involves the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(tert-Butoxy)butane can be represented by the InChI string: InChI=1S/C8H18O/c1-6-7(2)9-8(3,4)5/h7H,6H2,1-5H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-(tert-Butoxy)butane has a molecular weight of 130.2279 . Its enthalpy of formation of gas at standard conditions is -380.0 ± 1.8 kJ/mol . The enthalpy of formation of liquid at standard conditions is -420.3 ± 1.8 kJ/mol .

Scientific Research Applications

Molecular Spectroscopy and Fuel Additives

  • Spectroscopic Characterization : Tert-butoxy derivatives, including those related to 2-(tert-Butoxy)butane, are characterized using molecular spectroscopy techniques such as MS, NMR, IR, and Raman. These techniques are applied to study the main products of glycerol etherification reactions, which are significant as oxygen additives for diesel fuel. The spectroscopic study aids in understanding the molecular structure and behavior of these compounds (Jamróz et al., 2007).

Carbon Dioxide Capturing

  • Novel Absorbents for Carbon Dioxide : Derivatives like 1-butoxy butane are proposed as novel absorbents for carbon dioxide capturing from process gas streams rich in CO2. Studies on the vapor−liquid equilibrium for the carbon dioxide + 1-butoxy butane system investigate the feasibility for further research and development, highlighting the potential application of tert-butoxy derivatives in environmental and chemical engineering processes (Guo et al., 2010).

Catalytic Reactions and Chemical Synthesis

  • Nonoxidative Dehydrogenation : Research on the dehydrogenation of butane to butenes and butadiene, which are used as raw materials in synthesizing various chemicals, demonstrates the application of tert-butoxy derivatives in catalytic reactions. The study provides insights into the reaction pathways, selectivity, and efficiency of catalysts in transforming butane, a short straight-chain alkane molecule, into industrially significant products (Kopač et al., 2020).

Thermal Decomposition and Safety Analysis

  • Thermal Safety Parameters : The study of thermal decomposition characteristics and safety parameters of di-functional peroxides, including derivatives similar to 2-(tert-Butoxy)butane, contributes to understanding the safety aspects of chemical storage and transportation. Such research is crucial for preventing thermal hazardous accidents in chemical processes and industries (Huang et al., 2019).

Renewable Energy Sources and Chemical Feedstocks

  • Renewable Gasoline and Solvents : Studies on the conversion of biomass-derived alcohols into high-value chemicals and fuels reveal the role of tert-butoxy derivatives as intermediates or catalysts. For instance, the selective dehydration of 2,3-butanediol to produce compounds with high octane values and potential as sustainable gasoline blending components or diesel oxygenates illustrates the application of tert-butoxy derivatives in renewable energy and green chemistry (Harvey et al., 2016).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6-7(2)9-8(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZNUJPPIPVIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954611
Record name 2-tert-Butoxybutane
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxy)butane

CAS RN

32970-45-9
Record name 2-(1,1-Dimethylethoxy)butane
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Record name 2-(tert-Butoxy)butane
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Record name 2-tert-Butoxybutane
Source EPA DSSTox
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Record name 2-(tert-butoxy)butane
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